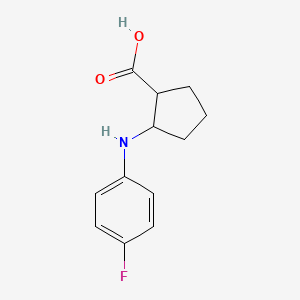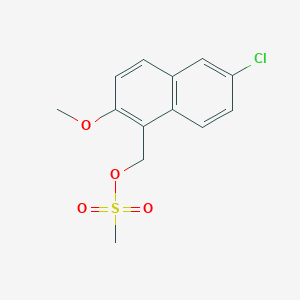
(6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate is a chemical compound with the molecular formula C13H13ClO4S and a molecular weight of 300.76 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as chloro, methoxy, and methanesulfonate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate typically involves the reaction of 6-chloro-2-methoxynaphthalene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
化学反应分析
Types of Reactions
(6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products include substituted naphthalenes with various functional groups replacing the methanesulfonate group.
Oxidation: Products include naphthoquinones or naphthaldehydes.
Reduction: Products include 6-chloro-2-methoxynaphthalene.
科学研究应用
(6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Industry: Used in the development of novel materials and as a precursor for dyes and pigments.
作用机制
The mechanism of action of (6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
6-Methoxy-2-naphthyl derivatives: These compounds share the methoxy-naphthalene core structure and exhibit similar chemical reactivity.
Naphthalene sulfonates: Compounds with sulfonate groups attached to the naphthalene ring, used in various industrial applications.
Uniqueness
(6-Chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate is unique due to the presence of the chloro, methoxy, and methanesulfonate groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
属性
分子式 |
C13H13ClO4S |
|---|---|
分子量 |
300.76 g/mol |
IUPAC 名称 |
(6-chloro-2-methoxynaphthalen-1-yl)methyl methanesulfonate |
InChI |
InChI=1S/C13H13ClO4S/c1-17-13-6-3-9-7-10(14)4-5-11(9)12(13)8-18-19(2,15)16/h3-7H,8H2,1-2H3 |
InChI 键 |
GGXXWUMCQDWTCW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Cl)COS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


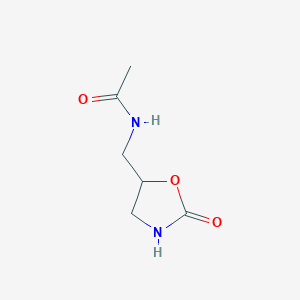
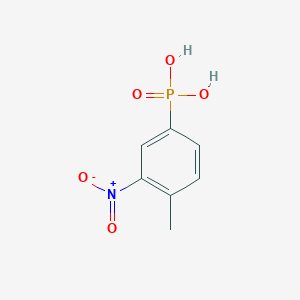



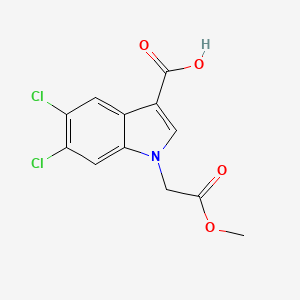
![Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate](/img/structure/B13890241.png)
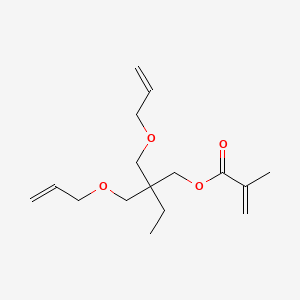
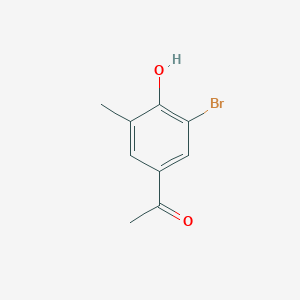
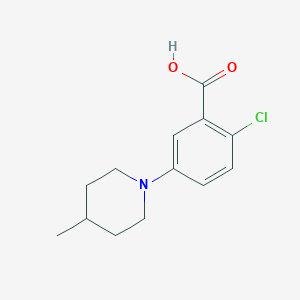

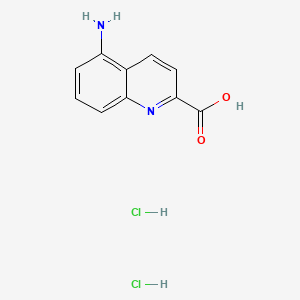
![Propan-2-yl 4-[[1-(4-cyanophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13890280.png)
